4-Bromo-2'-methoxybenzophenone
Overview
Description
4-Bromo-2’-methoxybenzophenone is an organic compound with the molecular formula C14H11BrO2. It is a derivative of benzophenone, characterized by the presence of a bromine atom at the 4-position and a methoxy group at the 2’-position on the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-bromobenzoyl chloride with anisole (methoxybenzene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of 4-Bromo-2’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and the stoichiometry of reactants to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2’-methoxybenzophenone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The bromine atom and methoxy group on the benzene ring influence the reactivity and orientation of further substitutions.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield alcohols.
Common Reagents and Conditions:
EAS: Typically involves reagents like bromine (Br2) or nitric acid (HNO3) in the presence of catalysts such as FeBr3 or H2SO4.
Nucleophilic Substitution: Utilizes nucleophiles like hydroxide ions (OH-) or amines (NH2-) under basic conditions.
Oxidation: Employs oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Uses reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
EAS: Substituted benzophenones with various functional groups.
Nucleophilic Substitution: Phenols, amines, or other substituted benzophenones.
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Scientific Research Applications
4-Bromo-2’-methoxybenzophenone finds applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2’-methoxybenzophenone involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in aromatic substitution reactions, where it forms a sigma complex with the aromatic ring. Additionally, its bromine and methoxy substituents can influence the electronic distribution within the molecule, affecting its reactivity and interaction with other chemical species .
Comparison with Similar Compounds
- 4-Bromo-2,5-dimethoxybenzophenone
- 4-Bromo-2-methoxyphenol
- 2-Hydroxy-4-methoxybenzophenone
Comparison: 4-Bromo-2’-methoxybenzophenone is unique due to the specific positioning of the bromine and methoxy groups, which significantly influence its chemical reactivity and physical properties. Compared to other similar compounds, it exhibits distinct electrophilic and nucleophilic substitution patterns, making it valuable in targeted synthetic applications .
Properties
IUPAC Name |
(4-bromophenyl)-(2-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-13-5-3-2-4-12(13)14(16)10-6-8-11(15)9-7-10/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODQDJQTOLNYPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641455 | |
Record name | (4-Bromophenyl)(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27428-65-5 | |
Record name | (4-Bromophenyl)(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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